Cas no 28081-56-3 (1(2H)-Phthalazinone, 2,4-dimethyl-)

1(2H)-Phthalazinone, 2,4-dimethyl- is a substituted phthalazinone derivative characterized by the presence of methyl groups at the 2 and 4 positions. This heterocyclic compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its structural framework offers opportunities for further functionalization, enabling the development of novel compounds with tailored properties. The methyl substituents enhance its stability and influence reactivity, making it suitable for selective transformations. High purity grades are available to ensure consistency in research and industrial applications. Its utility in heterocyclic synthesis underscores its importance in advanced chemical development.
1(2H)-Phthalazinone, 2,4-dimethyl- structure
28081-56-3 structure
Product Name:1(2H)-Phthalazinone, 2,4-dimethyl-
CAS No:28081-56-3
MF:C10H10N2O
MW:174.199202060699
CID:5361147
PubChem ID:2147961
Update Time:2025-05-25

1(2H)-Phthalazinone, 2,4-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Phthalazinone, 2,4-dimethyl-
    • 2,4-dimethyl-1,2-dihydrophthalazin-1-one
    • Inchi: 1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3
    • InChI Key: WMNGVWLRFMUHEO-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C)=NN1C

Computed Properties

  • Exact Mass: 174.079312947g/mol
  • Monoisotopic Mass: 174.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 32.7Ų

1(2H)-Phthalazinone, 2,4-dimethyl- Pricemore >>

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Additional information on 1(2H)-Phthalazinone, 2,4-dimethyl-

Introduction to 1(2H)-Phthalazinone, 2,4-dimethyl- (CAS No. 28081-56-3)

The compound 1(2H)-Phthalazinone, 2,4-dimethyl- (CAS No. 28081-56-3) is a significant molecule in the field of pharmaceutical chemistry and medicinal biology. Its unique structural framework, featuring a phthalazinone core with two methyl substituents at the 2 and 4 positions, makes it a compound of great interest for researchers exploring novel therapeutic agents. This introduction delves into the chemical properties, potential applications, and recent advancements in the study of this compound.

Chemically speaking, 1(2H)-Phthalazinone, 2,4-dimethyl- belongs to the phthalazinone class of heterocyclic compounds. The phthalazinone scaffold is known for its stability and versatility in biological systems. The presence of methyl groups at the 2 and 4 positions introduces specific steric and electronic effects that can influence the compound's reactivity and interactions with biological targets. This structural feature has been exploited in the design of molecules with enhanced pharmacological properties.

In recent years, there has been a surge in research focused on developing new pharmaceuticals with improved efficacy and reduced side effects. 1(2H)-Phthalazinone, 2,4-dimethyl- has emerged as a promising candidate in this context. Its molecular structure suggests potential applications in the treatment of various diseases, particularly those involving inflammation and oxidative stress. The compound's ability to modulate key biological pathways has attracted the attention of medicinal chemists worldwide.

One of the most exciting areas of research involving 1(2H)-Phthalazinone, 2,4-dimethyl- is its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous diseases, including arthritis, cardiovascular disorders, and certain types of cancer. Studies have shown that phthalazinone derivatives can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The methyl-substituted phthalazinone derivative appears to exhibit potent anti-inflammatory activity while maintaining a favorable safety profile.

Furthermore, the compound has shown promise in preclinical studies as a potential antioxidant. Oxidative stress is another critical factor in the pathogenesis of many diseases. By scavenging reactive oxygen species (ROS) and modulating antioxidant defense systems, 1(2H)-Phthalazinone, 2,4-dimethyl- may help protect cells from damage caused by oxidative stress. This property makes it an attractive candidate for therapeutic applications in conditions such as neurodegenerative diseases and aging-related disorders.

The synthesis of 1(2H)-Phthalazinone, 2,4-dimethyl- is another area of active research. Researchers have developed several synthetic routes to produce this compound efficiently and in high purity. These synthetic methods often involve multi-step organic transformations starting from readily available precursors. The development of scalable synthetic protocols is crucial for moving from laboratory research to industrial production.

In addition to its pharmaceutical applications, 1(2H)-Phthalazinone, 2,4-dimethyl- has potential uses in other fields as well. For instance, its unique chemical properties make it a valuable tool in chemical biology for studying enzyme mechanisms and interactions. The compound can be used as a probe to understand how certain enzymes recognize and bind substrates or inhibitors.

The future prospects for 1(2H)-Phthalazinone, 2,4-dimethyl- are bright. As our understanding of biological systems grows, so does the need for innovative molecules like this one. Ongoing research aims to optimize its pharmacological properties further and explore new therapeutic indications. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical applications.

In conclusion,1(2H)-Phthalazinone, 2,4-dimethyl- (CAS No. 28081-56-3) is a versatile and promising compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique structure and biological activities make it an attractive candidate for further research and development. As new discoveries are made regarding its mechanisms of action and therapeutic benefits, this compound will undoubtedly play an important role in shaping the future of drug discovery.

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